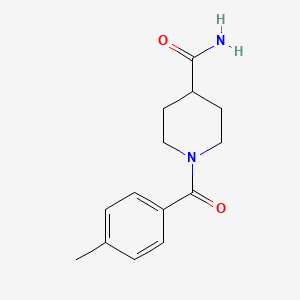

1-(4-Methylbenzoyl)piperidine-4-carboxamide

説明

特性

IUPAC Name |

1-(4-methylbenzoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-2-4-12(5-3-10)14(18)16-8-6-11(7-9-16)13(15)17/h2-5,11H,6-9H2,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXSENJAQUQGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(4-Methylbenzoyl)piperidine-4-carboxamide typically involves the acylation of piperidine derivatives. One common method includes the reaction of 4-methylbenzoyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

1-(4-Methylbenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine). The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Scientific Research Applications

- As an Intermediate for Therapeutic Compounds : 1-benzyl-4-R -4-NHR -piperidines are useful as intermediates for the preparation of therapeutically active compounds . The novel piperidines can be converted to corresponding amides through acid hydrolysis, which involves a nucleophilic attack on the triple bond in the nitrile group, followed by rearrangement of an activated hydrogen atom of the intermediate .

- Inhibitor of Coronavirus Proteases : 1,4,4-trisubstituted piperidines, including derivatives of 1-(4-Methylbenzoyl)piperidine-4-carboxamide, have been identified as a novel class of non-covalent CoV Mpro inhibitors . These compounds inhibited the nsp5 main protease (Mpro) of SARS-CoV-2, suggesting potential antiviral activity .

Research Findings

- Antiviral Activity : 1,4,4-trisubstituted piperidines were evaluated against several viruses, and promising cell culture activity was observed for human coronavirus 229E (HCoV-229E) . This finding is relevant due to the emergence of SARS-CoV-2 and the need for novel anti-CoV agents .

- Enzyme Inhibition : While the inhibitory activity against SARS-CoV-2 nsp12-nsp7-nsp8 polymerase, nsp14 N7-methyltransferase, nsp16/nsp10 2’-O-methyltransferase, and nsp3 papain-like protease was not significant, the compounds showed clear inhibition of the nsp5 main protease (Mpro) . In silico studies supported the plausibility of these compounds binding to the catalytic site of Mpro .

Data Table

Case Studies

作用機序

The mechanism of action of 1-(4-Methylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

類似化合物との比較

1-(4-Methylbenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

1-(3-Methylbenzoyl)piperidine-4-carboxamide: This compound has a similar structure but with a methyl group at the 3-position instead of the 4-position.

N-(4-Methylbenzoyl)-4-benzylpiperidine: This compound features a benzyl group at the 4-position of the piperidine ring.

The uniqueness of 1-(4-Methylbenzoyl)piperidine-4-carboxamide lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

生物活性

1-(4-Methylbenzoyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

1-(4-Methylbenzoyl)piperidine-4-carboxamide features a piperidine ring with a 4-methylbenzoyl group and a carboxamide functional group. Its molecular formula is CHNO, indicating the presence of both amide and aromatic functionalities that are crucial for its biological activity.

1. Anti-inflammatory Properties

Research indicates that 1-(4-Methylbenzoyl)piperidine-4-carboxamide exhibits promising anti-inflammatory effects. It has been shown to inhibit various inflammatory markers and pathways through cell-based assays and animal models. Notably, it has potential applications in treating chronic inflammatory diseases such as arthritis and asthma.

2. Antibacterial Activity

The compound has also been studied for its inhibitory effects on enoyl-acyl carrier protein reductase, an enzyme essential for fatty acid biosynthesis in Mycobacterium tuberculosis. This suggests its potential as an antibacterial agent targeting mycobacterial infections.

3. Anticancer Potential

Preliminary studies have demonstrated that derivatives related to the benzoylpiperidine structure exhibit notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. For instance, compounds similar to 1-(4-Methylbenzoyl)piperidine-4-carboxamide have shown IC values ranging from 19.9 to 75.3 µM against specific cancer cell lines, indicating their potential as anticancer agents .

The mechanisms underlying the biological activities of 1-(4-Methylbenzoyl)piperidine-4-carboxamide involve interactions with specific biological targets:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of certain enzymes, which is critical in its anti-inflammatory and antibacterial activities.

- Cellular Pathway Modulation : It modulates various cellular pathways involved in inflammation and cancer proliferation, leading to reduced inflammatory responses and inhibited cancer cell growth.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features and biological activities of 1-(4-Methylbenzoyl)piperidine-4-carboxamide relative to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Benzyloxy-N-(4-methylbenzoyl)piperidine | Contains benzyl ether instead of carboxamide | Potential analgesic properties |

| N,N-Dimethyl-1-(4-methylbenzoyl)piperidine-4-carboxamide | Dimethyl substitution on nitrogen | Enhanced lipophilicity |

| 1-(Phenyl)piperidine | Lacks carbonyl functionality | Used in pain management |

This table illustrates how the distinct combination of functional groups in 1-(4-Methylbenzoyl)piperidine-4-carboxamide contributes to its unique pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anti-inflammatory Effects : In vitro assays demonstrated that treatment with 1-(4-Methylbenzoyl)piperidine-4-carboxamide significantly reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting its utility in managing inflammatory conditions.

- Anticancer Activity Assessment : A recent study evaluated the compound's effect on breast cancer cell lines, revealing that it induced apoptosis at concentrations below 100 µM, highlighting its potential for further development as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methylbenzoyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The compound can be synthesized via a two-step carbodiimide-mediated coupling. First, activate 1-(4-methylbenzoyl)piperidine-4-carboxylic acid with EDCI/HOBt in anhydrous acetonitrile, followed by reaction with the desired amine. Stirring at room temperature for 12–24 hours typically achieves amide bond formation. Post-reaction purification involves sequential washes (water, NaHCO₃, citric acid, brine) and recrystallization from ethanol, yielding 39–71% depending on substituents . Optimize stoichiometry (1:1:1 ratio of acid/EDCI/amine) and use inert atmospheres to minimize side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Confirm structure and purity using:

- 1H/13C NMR : Assign aromatic (δ 7.45–8.09 ppm) and piperidine protons (δ 1.52–3.78 ppm). Methylbenzoyl groups show distinct singlet peaks near δ 2.26 ppm .

- IR Spectroscopy : Detect carbonyl (1687–1730 cm⁻¹) and sulfonamide (1612–1631 cm⁻¹) stretches .

- Elemental Analysis : Validate molecular formula (e.g., C24H30N4O5S) with deviations <0.3% .

- Mass Spectrometry : Use HRMS for exact mass confirmation (e.g., m/z 487.58) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoyl or piperidine moieties) influence biological activity?

- Methodological Answer :

- Benzoyl Modifications : Electron-withdrawing groups (e.g., sulfamoyl) enhance interactions with enzymes like carbonic anhydrase, as seen in analogs with IC₅₀ values <100 nM .

- Piperidine Substituents : Bulky alkyl chains (e.g., phenethyl) improve T-type Ca²⁺ channel inhibition by increasing lipophilicity and target engagement .

- SAR Validation : Test derivatives in enzyme inhibition assays (e.g., fluorescence-based CA inhibition) or cellular models (e.g., Ca²⁺ flux assays) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. Poor oral bioavailability in rats was linked to rapid glucuronidation of methylbenzoyl analogs .

- Dose Optimization : Use allometric scaling from rodent to human doses. For example, oral administration of N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide required 10 mg/kg in mice to achieve therapeutic plasma levels .

- Target Engagement Studies : Employ PET tracers or biomarker assays to verify target modulation in vivo .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Methodological Answer :

- Docking Studies : Use X-ray structures of targets (e.g., carbonic anhydrase II, PDB: 1CA2) to predict binding poses. Prioritize derivatives with hydrogen bonds to Zn²⁺-bound water and hydrophobic interactions with Val143/Leu198 .

- MD Simulations : Simulate ligand-receptor complexes for 100 ns to assess stability. Derivatives with <2 Å RMSD fluctuations retain activity .

- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability, critical for CNS-targeting analogs .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers under argon. Lyophilized samples remain stable for >2 years .

- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. For in vivo work, use vehicles like 10% Captisol® in saline .

- Safety : Follow OSHA guidelines for PPE (gloves, lab coat) and fume hood use. LC-MS analysis of degraded samples can detect hydrolyzed byproducts (e.g., free piperidine) .

Data Interpretation and Validation

Q. How should researchers address discrepancies in inhibitory potency across different assay formats?

- Methodological Answer :

- Assay Standardization : Re-test compounds in parallel using fluorescence (e.g., CA inhibition with 4-nitrophenyl acetate) and radiometric (¹⁴CO₂ release) assays. Adjust pH (7.4 vs. 8.3) and ionic strength to match physiological conditions .

- Control Compounds : Include reference inhibitors (e.g., acetazolamide for CA) to normalize inter-lab variability .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。